molecular formula C4H5BO3 B1301962 Furan-3-boronic acid CAS No. 55552-70-0

Furan-3-boronic acid

Cat. No. B1301962
CAS RN: 55552-70-0
M. Wt: 111.89 g/mol
InChI Key: CYEFKCRAAGLNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-boronic acid is a chemical compound that is part of the boronic acid family and is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The boronic acid group is attached to the third carbon of the furan ring. This compound is of interest due to its potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of compounds related to furan-3-boronic acid involves various strategies. For instance, boron 4-methoxy-2-furanolates, which are closely related to furan-3-boronic acid, can be generated in situ from 5-unsubstituted and 5-monosubstituted 4-O-methyl tetronates. These compounds undergo regioselective 3-hydroxyalkylations with aldehydes to yield 3-acyl-4-O-methyl tetronates after oxidation with 2-iodoxybenzoic acid . Additionally, palladium-catalyzed aerobic oxidative coupling reactions have been used to synthesize α-arylfurans by reacting N-[3-(2-furanyl)propyl]-p-toluenesulfonamides with boronic acids, which involves a direct α-arylation of furan rings . Furthermore, a metal-free approach has been described for the ring-opening of furfuryl alcohols with boronic acids to afford functionalized γ-ketoaldehydes, which suggests the possibility of synthesizing furan-3-boronic acid derivatives under metal-free conditions .

Molecular Structure Analysis

The molecular structure of furan-3-boronic acid derivatives is characterized by the furan ring and the boronic acid group. The presence of the boronic acid group can influence the reactivity and properties of the furan ring. For example, the furan ring-opening reactions from 5-formyl-2-furanboronic acid have been shown to be favored by the presence of the boronic acid group, leading to the formation of luminescent boronates .

Chemical Reactions Analysis

Furan-3-boronic acid and its derivatives participate in various chemical reactions. The boronic acid group is known for its ability to undergo coupling reactions, such as the Suzuki cross-coupling, which is a powerful tool for creating carbon-carbon bonds. For example, 3-aryl-2-(methylthio)benzo[b]furans have been synthesized via palladium-catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives with boronic acids . This demonstrates the utility of boronic acid derivatives in constructing complex aromatic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-3-boronic acid derivatives are influenced by the boronic acid group and the furan ring. The boronic acid group can form reversible covalent bonds with diols, which is a property exploited in sensor applications. For instance, a biosensor and biofuel cell for uric acid have been developed using a chitosan/uricase-poly(furan-3-boronic acid)-Pd nanoparticles composite, indicating the potential for furan-3-boronic acid derivatives in bioelectronic devices . The luminescent properties of boronates derived from furan ring-opening reactions also highlight the potential for these compounds in optoelectronic applications .

Scientific Research Applications

Catalyst for Regioselective Activation of Polyols or Epoxide Opening

  • Scientific Field : Organic Chemistry
  • Application Summary : Furan-3-boronic acid derivatives have been used as catalysts for regioselective activation of polyols or epoxide opening .

Building Blocks in Double Suzuki Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : Furan-3-boronic acid derivatives serve as building blocks in double Suzuki coupling .

Fabrication of Amperometric Biosensor and Biofuel Cell of Uric Acid

  • Scientific Field : Biochemistry
  • Application Summary : Furan-3-boronic acid has been used in the fabrication of an amperometric biosensor and a biofuel cell (BFC) of uric acid .
  • Methods and Procedures : A chitosan uricase (UOx)-poly (furan-3-boronic acid) (PFBA)-Pd nanoparticles (PdNPs)/plated Pd (Pd plate)/multiwalled carbon nanotubes (MWCNTs)/Au electrode was prepared .

Sensor Applications

  • Scientific Field : Analytical Chemistry
  • Application Summary : Boronic acids, including Furan-3-boronic acid, have been used in various sensing applications .

Fluorescent Emitters

  • Scientific Field : Physical Chemistry
  • Application Summary : Furan-3-boronic acid derivatives have been used as fluorescent emitters .

Electrophoresis of Glycated Molecules

  • Scientific Field : Biochemistry
  • Application Summary : Boronic acids, including Furan-3-boronic acid, have been used for electrophoresis of glycated molecules .

Controlled Release of Insulin

  • Scientific Field : Pharmacology
  • Application Summary : Furan-3-boronic acid has been used in polymers for the controlled release of insulin .

Safety And Hazards

Furan-3-boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

furan-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BO3/c6-5(7)4-1-2-8-3-4/h1-3,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEFKCRAAGLNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370248
Record name Furan-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-boronic acid

CAS RN

55552-70-0
Record name Furan-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-3-boronic acid
Reactant of Route 2
Reactant of Route 2
Furan-3-boronic acid
Reactant of Route 3
Furan-3-boronic acid
Reactant of Route 4
Reactant of Route 4
Furan-3-boronic acid
Reactant of Route 5
Reactant of Route 5
Furan-3-boronic acid
Reactant of Route 6
Reactant of Route 6
Furan-3-boronic acid

Citations

For This Compound
100
Citations
L Sun, J Liu, P Zhang, Y Meng, C Liu, Y Ma… - Journal of …, 2015 - Elsevier
… A chitosan (CS)/uricase (UOx)–poly(furan-3-boronic acid) (PFBA)–Pd nanoparticles (PdNPs… electrode through chemical oxidation of a UOx-furan-3-boronic acid adduct by Na 2 PdCl 4 , …
Number of citations: 10 www.sciencedirect.com
NS Medrán, F Dezotti, SC Pellegrinet - Organic letters, 2019 - ACS Publications
… (11) Next, we studied the reactivity of furan-3-boronic acid MIDA ester (5b). When we performed the reaction at 110 C, we observed a 25% conversion after 6 h by 1 H NMR; however, at …
Number of citations: 12 pubs.acs.org
J Chao, Y Ling, X Liu, X Luo, AMH Brodie - Steroids, 2006 - Elsevier
… Furan-3-boronic acid gave a highest yield (60%) in our case (Entry 1), while its 2-boronic acid failed to yield any product as the boronic acid in 2-furanboronic acid is adjacent to oxygen. …
Number of citations: 32 www.sciencedirect.com
M Lautens, C Dockendorff - Organic Letters, 2003 - ACS Publications
… the scope of the ring-opening reactions (nucleophiles and alkene substrates), we also examined the ring-opening of the less-reactive azabicyclic alkene 3a with furan-3-boronic acid. …
Number of citations: 133 pubs.acs.org
S Haidar, A Meyers, A Bollacke… - Die Pharmazie-An …, 2015 - ingentaconnect.com
… Furan-3-boronic acid and 5-pyrimidinboronic acid were used to gain two new compounds, namely 2,6di(furan-3-yl)anthracene-9,10-dione (3) and 2,6-di(pyrimidine5-yl)anthracene-9,10…
Number of citations: 7 www.ingentaconnect.com
N Primas, A Bouillon, S Rault - Tetrahedron, 2010 - academia.edu
… Furan-3-boronic acid has been described for the first time by Roques et al. in 1975.This acid … Access to furan-3-boronic acid pinacol ester has been described by a metal-catalyzed …
Number of citations: 46 www.academia.edu
B Schmidt, S Krehl, A Kelling… - The Journal of Organic …, 2012 - ACS Publications
… The key step is a Suzuki–Miyaura coupling of a furan-3-boronic acid and an 8-halocoumarin, which is advantageously synthesized using a ring-closing metathesis reaction. Several non…
Number of citations: 45 pubs.acs.org
M Akula, P Yogeeswari, D Sriram, M Jha… - RSC …, 2016 - pubs.rsc.org
… Our attempt towards synthesis of the target molecules was started by carrying out a Suzuki reaction between 2-iodoaniline and furan-3-boronic acid/thienyl-3-boronic acid using Pd(PPh …
Number of citations: 24 pubs.rsc.org
F Lied, H Brodnik Žugelj, S Kress, B Štefane… - ACS …, 2017 - ACS Publications
… In general, the use of furan-3-boronic acid as coupling partner led to reduced yields compared to its thiophene analogue, a result probably due to the inferior stability of the furan core. …
Number of citations: 20 pubs.acs.org
H Bölcskei, NH Andrea… - Current Organic Chemistry, 2022 - ingentaconnect.com
In medicinal chemistry, benzyloxy-benzaldehyde is a valuable intermediate, to which the attachment of a five membered heterocycle may be advantageous from the point of view of drug …
Number of citations: 0 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.